Product packaging for Oxo(sulfanylidene)tungsten(Cat. No.:CAS No. 62683-43-6)

Oxo(sulfanylidene)tungsten

Cat. No.: B14531125
CAS No.: 62683-43-6
M. Wt: 231.91 g/mol
InChI Key: LSEGQIWJXNQIHK-UHFFFAOYSA-N
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Description

Contextualization within Transition Metal Chalcogenide Chemistry

Transition Metal Chalcogenides (TMCs) are a broad class of compounds composed of a transition metal, such as tungsten (W), and a chalcogen element from Group 16 of the periodic table, which includes oxygen (O) and sulfur (S). ossila.com These materials, with the general formula MXy, exhibit a wide array of electronic properties, from semiconducting to metallic, making them valuable in electronics, catalysis, and energy storage. ossila.com Tungsten-based chalcogenides, particularly tungsten disulfide (WS₂), are among the most studied TMCs, recognized for their potential in next-generation electronic devices and as catalysts. ossila.comresearchgate.netwikipedia.org

Oxo(sulfanylidene)tungsten complexes are a specific subset of TMCs where a single tungsten atom is coordinated to both oxo (=O) and sulfido (=S) ligands. This arrangement distinguishes them from simpler binary compounds like tungsten oxides (e.g., WO₃) or sulfides (e.g., WS₂), creating a unique chemical environment with distinct reactivity and properties. mdpi.comitia.info The study of these mixed-chalcogenide systems provides insight into how the interplay between different chalcogen ligands influences the electronic structure and chemical behavior of the transition metal center. 6gflagship.com

Significance of Terminal Oxo and Sulfido Ligands in Tungsten Coordination

The presence of terminal oxo and sulfido ligands on a tungsten center has profound and distinct effects on the molecule's electronic structure and reactivity. This is particularly relevant in the context of certain tungstoenzymes found in hyperthermophilic archaea, which are known to possess at least one terminal chalcogenide ligand at their tungsten active site. sci-hub.seacs.orgnih.gov The precise identification of this ligand as oxo or sulfido is often challenging, prompting the synthesis and study of small-molecule analogues to understand their respective contributions. sci-hub.seacs.orgnih.gov

Comparative studies on model complexes, such as Tp*WECl₂ (where E = O or S), have revealed key differences:

Bond Covalency : The oxo-tungsten(V) core fosters a more covalent interaction with adjacent ligands compared to its sulfido-tungsten(V) counterpart. sci-hub.seacs.orgnih.gov

Ligand Lability : Halide ligands positioned cis to a terminal sulfido ligand are more easily substituted than those adjacent to a terminal oxo ligand. sci-hub.se This difference in lability is significant for catalytic applications and synthetic strategies.

Electronic Effects : The sulfido ligand is a weaker π-donor than the oxo ligand. sci-hub.se This results in the stabilization of the π* and σ* orbitals in the sulfido complex relative to the oxo species. sci-hub.se

Atom Transfer Reactivity : In atom transfer reactions involving tungsten complexes, the rate of sulfido transfer has been shown to be significantly faster than oxo transfer under comparable conditions. nih.gov

These differences are highlighted in the detailed spectroscopic and computational analysis of model compounds.

Table 1: Comparative Properties of TpWOCl₂ vs. TpWSCl₂

PropertyTpWOCl₂ (Oxo Complex)TpWSCl₂ (Sulfido Complex)Citation
Covalency with Cl⁻ Ligands Greater bond covalencyLower bond covalency sci-hub.seacs.orgnih.gov
Ligand Substitution Requires harsher conditions (e.g., days at reflux)More facile substitution sci-hub.se
π-Donation of Chalcogen Stronger π-donorWeaker π-donor sci-hub.se
g-Values (EPR) More rhombic g-valuesLess rhombic g-values sci-hub.se

Data derived from spectroscopic and theoretical studies on tungsten(V) complexes.

Overview of Current Research Trajectories for Tungsten Oxo-Sulfido Systems

Research into tungsten oxo-sulfido systems is active and multifaceted, driven by their relevance to enzymology, catalysis, and the synthesis of novel compounds.

Bioinorganic Modeling : A primary research focus is the synthesis of molecules that replicate the active sites of tungstoenzymes. sci-hub.seacs.org These model complexes allow for detailed spectroscopic and reactivity studies that are not possible on the enzymes themselves, helping to elucidate biological mechanisms. acs.orgnih.gov

Fundamental Reactivity Studies : Investigations into the fundamental chemistry of the W=O and W=S bonds are ongoing. This includes the preparation of novel complexes like oxo-sulfido tungsten difluorides, W(O)(S)F₂, in cryogenic matrices to study their intrinsic properties. rsc.orgresearchgate.net Furthermore, the kinetics and mechanisms of oxygen versus sulfur atom transfer reactions are scrutinized to understand the factors controlling this important class of reactions. nih.gov

Catalysis : Tungsten oxo and sulfido complexes have emerged as potent catalysts. Cationic tungsten sulfido alkylidene complexes, for instance, are being developed for stereoselective ring-opening metathesis polymerization (ROMP). d-nb.info These catalysts often show different activities and selectivities compared to their oxo analogues, highlighting the importance of the chalcogen ligand in tuning catalytic performance. bohrium.com

Synthetic Methodology : A significant area of research involves the development of methods for the selective synthesis of oxo-sulfido complexes. This often involves the partial substitution of oxo ligands in a tungsten-oxo precursor with sulfido ligands. A variety of thionating agents are employed for this purpose, with the choice of reagent influencing the final product. acs.orgresearchgate.net

Table 2: Reagents for Oxo-to-Sulfido Ligand Substitution in Tungsten Complexes

ReagentDescriptionCitation
Boron Sulfide (B99878) (B₂S₃) A strong thionating agent, can lead to incomplete substitution to form oxo-sulfido species like [(Buᵗ₃tach)WOS₂]. acs.orgresearchgate.net
Lawesson's Reagent A milder, soluble reagent used for converting oxo groups to sulfido groups, capable of forming trisulfido complexes. acs.orgresearchgate.net
Hydrogen Sulfide (H₂S) A common reagent for oxido-to-sulfido substitutions in metal complexes. researchgate.net
Phosphorus Pentasulfide (P₂S₅) Used to prepare stable disulfidotungsten(VI) complexes from dioxidotungsten(VI) precursors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula OSW B14531125 Oxo(sulfanylidene)tungsten CAS No. 62683-43-6

Properties

CAS No.

62683-43-6

Molecular Formula

OSW

Molecular Weight

231.91 g/mol

IUPAC Name

oxo(sulfanylidene)tungsten

InChI

InChI=1S/O.S.W

InChI Key

LSEGQIWJXNQIHK-UHFFFAOYSA-N

Canonical SMILES

O=[W]=S

Origin of Product

United States

Synthetic Methodologies for Oxo Sulfanylidene Tungsten and Analogous Tungsten Oxo Sulfido Complexes

Direct Synthesis Routes for Terminal Oxo(sulfanylidene)tungsten Species

Direct synthesis routes aim to generate the terminal W=O and W=S bonds in a single key step, often under highly controlled conditions. These methods are crucial for studying the fundamental properties of the this compound core.

Reactions of Laser-Ablated Tungsten Atoms with Chalcogen-Containing Molecules (e.g., SOF₂) in Cryogenic Matrices

A specialized technique for generating highly reactive and unstable molecular species is the reaction of laser-ablated metal atoms in cryogenic matrices. In this method, a high-energy laser is focused on a tungsten metal target, causing the ejection of individual tungsten atoms into a stream of an inert gas, such as argon. This mixture is then co-condensed at extremely low temperatures (typically below 20 K) with a reactant molecule.

For the synthesis of this compound, a suitable chalcogen-containing reactant would be thionyl fluoride (B91410) (SOF₂). The reaction would proceed as follows:

W + SOF₂ → [W(O)(S)] + F₂

The cryogenic inert gas matrix serves to isolate the newly formed W(O)(S) molecules, preventing them from reacting further with each other. This allows for their characterization using spectroscopic techniques like infrared (IR) and Raman spectroscopy. While this method is powerful for fundamental studies of the W(O)(S) core, it is limited to producing microscopic quantities for spectroscopic analysis and is not suitable for bulk synthesis.

In Situ Generation from Precursors (e.g., Oxobis(dithiolene)tungsten(V) complexes with Hydrosulfide)

A more practical approach for generating tungsten oxo-sulfido complexes for solution-phase studies is the in situ conversion of stable precursors. A notable example is the synthesis of oxo-sulfidobis(dithiolene)tungsten(VI) complexes from oxobis(dithiolene)tungsten(V) precursors. libretexts.org This method serves as a model for the active sites of the aldehyde ferredoxin oxidoreductase family of tungsten enzymes. libretexts.org

The reaction involves the treatment of a tungsten(V) complex, such as [WO(dithiolene)₂]⁻, with a source of sulfide (B99878), typically hydrosulfide (SH⁻). The hydrosulfide acts as both a reducing agent and a sulfur source, leading to the formation of the tungsten(VI) oxo-sulfido species, [W(O)(S)(dithiolene)₂]²⁻. libretexts.org

The resulting complexes are characterized in solution using a combination of spectroscopic methods, including UV-vis, electrospray ionization mass spectrometry (ESI-MS), IR, and resonance Raman spectroscopy. libretexts.org These techniques confirm the presence of both W=O and W=S terminal bonds and provide insight into the electronic structure of the complex.

MethodPrecursorReagentProductKey Features
Laser AblationTungsten Metal (W)Thionyl Fluoride (SOF₂)This compound (WOS)Generates isolated molecules in a cryogenic matrix for spectroscopic study.
In Situ Generation[WO(dithiolene)₂]⁻Hydrosulfide (SH⁻)[W(O)(S)(dithiolene)₂]²⁻Models biological systems; product is generated in solution for immediate study. libretexts.org

Precursor-Based Synthetic Strategies for Tungsten(VI) Oxo-Sulfido Groups

These strategies involve the stepwise construction of the desired oxo-sulfido complexes from well-defined molecular precursors, allowing for greater control over the final product's structure and reactivity.

Silylation Procedures Utilizing Oxo/Sulfidotungstate(VI) Anions (e.g., [WO₄-ₙSₙ]²⁻)

Silylation is a powerful technique for converting anionic tungstate species into soluble, molecular complexes. This method utilizes bulky silylating agents, such as trialkylsilyl halides, to react with oxo/sulfidotungstate(VI) anions of the general formula [WO₄-ₙSₙ]²⁻. These anions, where 'n' can range from 1 to 3, are themselves prepared by reacting tungstate ([WO₄]²⁻) with sulfiding agents.

The reaction of a trisulfido anion, [WOS₃]²⁻, with a bulky silylating agent like chlorodimethyl-tert-butylsilane can yield a silylated complex, such as [WS₃(OSiMe₂Buᵗ)]¹⁻. nih.gov This approach effectively traps the oxo-sulfido core within a molecular framework, rendering it soluble in organic solvents and amenable to further chemical manipulation. The silyl group acts as a protecting or stabilizing group that can potentially be removed in subsequent steps. This method provides access to a range of complexes with varying numbers of oxo and sulfido ligands. nih.govresearchgate.net

Targeted Oxidation or Sulfidation of Lower-Valent Tungsten Complexes

Another versatile approach is to start with a stable tungsten complex in a lower oxidation state (e.g., W(IV)) and selectively introduce the oxo and sulfido ligands.

Targeted Oxidation: A tungsten(IV) oxo complex can be oxidized to a tungsten(VI) dioxo or oxo-sulfido species. For instance, a phosphine-stabilized tungsten(IV) oxo complex, [WO(6-MePyS)₂(PMe₃)₂], can be prepared by the reduction of the corresponding tungsten(VI) dioxido complex. youtube.com This W(IV) species can then activate dioxygen, leading to the reformation of the W(VI) dioxido complex, demonstrating a cycle of oxidation. youtube.com This principle can be extended to create mixed oxo-sulfido species by using appropriate oxidants on sulfido-containing W(IV) precursors.

Targeted Sulfidation: Conversely, a tungsten oxo complex can be converted into an oxo-sulfido complex through a targeted sulfidation reaction. The sulfidation of crystalline tungsten oxides, such as WO₃, with hydrogen sulfide (H₂S) has been studied extensively. slideshare.net The reaction proceeds through an initial reduction of the oxide, followed by the exchange of terminal oxide (O²⁻) ligands for sulfide (S²⁻) ligands. slideshare.net This method can be adapted to molecular systems, where a W=O bond in a precursor complex is converted to a W=S bond by treatment with a sulfiding agent like Lawesson's reagent or H₂S.

StrategyPrecursor TypeReagent TypeProduct CoreKey Concept
Silylation[WOS₃]²⁻Silyl Halide (R₃SiCl)[WOS(SSiR₃)₂] or similarAnionic precursors are solubilized and stabilized by bulky silyl groups. nih.gov
OxidationW(IV) Oxo ComplexDioxygen (O₂)W(VI) Dioxo ComplexA lower-valent complex is oxidized to the W(VI) state. youtube.com
SulfidationW(VI) Oxo ComplexHydrogen Sulfide (H₂S)W(VI) Oxo-Sulfido ComplexAn existing oxo ligand is exchanged for a sulfido ligand. slideshare.net

Ligand Functionalization and Exchange Approaches

The stability and reactivity of the this compound core are heavily influenced by the other ligands coordinated to the metal center. Therefore, ligand functionalization and exchange are critical synthetic tools. These reactions involve the substitution of one ligand for another without altering the W(O)(S) unit itself. libretexts.orglibretexts.orgchemguide.co.uk

In a typical ligand exchange reaction, a labile ligand, such as a halide or a solvent molecule, is replaced by a more strongly coordinating or functionally desirable ligand. For example, tungsten(VI) oxyhalides like WOCl₄ can react with various donor ligands, leading to substitution products. chemguide.co.uk Similarly, chloro ligands in cationic tungsten alkylidyne complexes can be exchanged for other groups, such as pentafluorophenoxide, via salt metathesis with the corresponding lithium salt. libretexts.org

These reactions are governed by fundamental principles of coordination chemistry, including the relative bond strengths and the electronic and steric properties of the incoming and outgoing ligands. libretexts.org By carefully selecting the ligand set, researchers can fine-tune the electronic properties of the tungsten center, stabilize the oxo-sulfido core, and introduce functional groups for further reactions or to mimic the coordination environment of metalloenzymes.

Controlled Introduction of Oxo and Sulfido Ligands into Existing Tungsten Coordination Spheres

The controlled synthesis of tungsten oxo-sulfido complexes often involves the stepwise introduction of oxo and sulfido ligands onto a pre-existing tungsten center. This can be achieved through various synthetic routes, including the use of specific oxygen and sulfur transfer reagents.

One common strategy involves the reaction of a tungsten precursor with a source of both oxygen and sulfur. For instance, the treatment of a tungsten carbonyl complex with a reagent capable of delivering both chalcogens can lead to the formation of oxo-sulfido species. The stoichiometry and reaction conditions can be manipulated to favor the formation of the desired product.

Another approach is the sequential addition of oxo and sulfido ligands. This can be accomplished by first preparing a tungsten oxo complex and then introducing a sulfido ligand, or vice versa. For example, a tungsten oxo complex can be reacted with a sulfur transfer reagent, such as elemental sulfur or a polysulfide, to introduce the sulfido ligand. Conversely, a tungsten sulfido complex can be oxidized to introduce an oxo ligand. The choice of reagents and the reaction sequence can influence the final product distribution and selectivity.

The nature of the ancillary ligands on the tungsten center also plays a crucial role in directing the synthesis. Bulky ligands can be employed to prevent the formation of undesired dimeric or polymeric species and to stabilize the desired mononuclear oxo-sulfido complex. The electronic properties of the ancillary ligands can also influence the reactivity of the tungsten center and the outcome of the reaction.

Researchers have explored various tungsten starting materials for the synthesis of oxo-sulfido complexes. These include tungsten halides, carbonyls, and alkoxides. The choice of the starting material often depends on the desired oxidation state of the tungsten in the final product and the compatibility with the chosen reagents and reaction conditions.

The following table summarizes some of the synthetic approaches for the introduction of oxo and sulfido ligands into tungsten complexes:

Starting Tungsten ComplexReagentsProduct TypeReference
[Et4N][(Me2Tp)W(CO)3]S8 in DMFTris(sulfido) complex [Et4N][(Me2Tp)WS3] acs.org
[Et4N][TpW(CO)3]S8 in MeCNTris(sulfido) complex [Et4N][TpWS3] and a byproduct acs.org
W(O)Cl4LiO-t-BuTungsten oxo alkoxide W(O)(O-t-Bu)4 mit.edu
W(O)2(CH2-t-Bu)2(bipy)ZnCl2(dioxane), PMe2Ph, TMSClTungsten oxo alkylidene W(O)(CH-t-Bu)Cl2(PMe2Ph)2 mit.edumit.edu
W(O)(CH-t-Bu)Cl2(PMe2Ph)2Lithium salt of arenethiolTungsten oxo alkylidene arenethiolate nih.gov

Stereoselective Formation of this compound Centers

The stereoselective synthesis of this compound and related complexes, where the spatial arrangement of the oxo and sulfido ligands is controlled, is a more challenging endeavor. The achievement of stereoselectivity often relies on the use of chiral ancillary ligands that can direct the incoming ligands to specific positions around the tungsten center.

While the direct stereoselective synthesis of a simple "this compound" is not extensively documented, principles from related tungsten chemistry can be applied. For instance, in the synthesis of tungsten alkylidene complexes, the use of chiral biphenolate ligands has been shown to induce stereoselectivity in polymerization reactions catalyzed by these complexes. researchgate.net This suggests that appropriately designed chiral ligands could enforce a stereoselective arrangement of oxo and sulfido groups.

The formation of stereoisomers, such as syn and anti isomers in tungsten oxo alkylidene complexes, has been observed and is influenced by steric factors. mit.edu The relative positioning of the oxo ligand and the alkylidene substituent is a key determinant of the complex's reactivity. It is conceivable that similar steric and electronic effects could be exploited to control the stereochemistry of oxo-sulfido complexes.

The mechanism of ligand exchange and insertion reactions at the tungsten center is also critical for achieving stereoselectivity. A detailed understanding of the reaction pathways would enable the rational design of synthetic strategies that favor the formation of a single stereoisomer.

Further research in this area could involve the use of chiral sulfur-transfer reagents or the resolution of racemic mixtures of chiral tungsten oxo-sulfido complexes. The characterization of the stereochemistry of these complexes would likely rely on advanced analytical techniques such as X-ray crystallography and NMR spectroscopy.

The following table outlines some considerations for achieving stereoselectivity in the synthesis of tungsten complexes, which could be applicable to oxo-sulfido systems:

FactorInfluence on StereoselectivityExample from Literature
Chiral Ancillary LigandsCan create a chiral environment around the metal center, directing the coordination of incoming ligands.Chiral biphenolate ligands in tungsten oxo alkylidene complexes for stereoselective polymerization. researchgate.net
Steric HindranceBulky ligands can favor the formation of one stereoisomer over another due to steric repulsion.The syn isomer is often favored in 14-electron tungsten oxo neopentylidene complexes due to steric reasons. mit.edu
Reaction MechanismThe pathway of ligand addition or exchange can determine the final stereochemical outcome.Understanding the mechanism of olefin metathesis has been crucial for designing stereoselective catalysts.

Advanced Spectroscopic and Structural Elucidation of Oxo Sulfanylidene Tungsten Species

Vibrational Spectroscopy for W=O and W=S Bond Characterization

Vibrational spectroscopy is instrumental in identifying and characterizing the tungsten-oxygen (W=O) and tungsten-sulfur (W=S) multiple bonds. These bonds exhibit characteristic vibrational frequencies that serve as spectroscopic signatures.

Infrared (IR) Spectroscopy for Identifying Multiple Bonds and Molecular Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. ucla.edu The frequencies of these absorptions are dependent on the bond strength and the mass of the atoms involved. For oxo(sulfanylidene)tungsten complexes, the stretching vibrations of the W=O and W=S bonds appear in distinct regions of the IR spectrum, providing a molecular fingerprint. rsc.orgspecac.com

The W=O stretching vibration, ν(W=O), typically appears as a strong absorption band in the 900-1000 cm⁻¹ region. rsc.org The exact position depends on the other ligands attached to the tungsten center. The W=S stretching vibration, ν(W=S), is found at a lower frequency, generally in the 500-600 cm⁻¹ range, due to the greater mass of the sulfur atom compared to oxygen. For instance, in the matrix-isolated species W(O)(S)F₂, the ν(W=O) and ν(W=S) modes were identified at 996.3 cm⁻¹ and 542.7 cm⁻¹, respectively. rsc.org These characteristic frequencies are invaluable for confirming the presence of the [WOS] core in a molecule.

Table 1: Characteristic IR Frequencies for W=O and W=S Bonds
BondVibrational ModeTypical Frequency Range (cm⁻¹)Example CompoundObserved Frequency (cm⁻¹)Reference
W=OStretching (ν)900 - 1000W(O)(S)F₂996.3 rsc.org
W=SStretching (ν)500 - 600W(O)(S)F₂542.7 rsc.org

Resonance Raman Spectroscopy for Vibrational Mode Assignment

Resonance Raman (RR) spectroscopy is a powerful technique that provides enhanced scattering for vibrations associated with an electronic transition. rsc.org By choosing an excitation laser wavelength that corresponds to a ligand-to-metal charge transfer (LMCT) band, typically S→W or O→W, the intensities of the ν(W=S) and ν(W=O) modes can be selectively and significantly amplified. This enhancement is crucial for identifying these modes, especially when they are weak in the normal Raman or IR spectra or are obscured by other vibrations. rsc.orgresearchgate.net

In complexes containing the tetrathiotungstate anion, [WS₄]²⁻, the totally symmetric ν(W–S) stretches are readily identified as the most intense bands in the resonance Raman spectra. rsc.org This selectivity allows for clear assignment of vibrational modes even in complex molecular environments. For oxo-sulfido species, RR spectroscopy can similarly distinguish between the W=O and W=S vibrations by tuning the laser wavelength to match the appropriate electronic transition, aiding in the definitive assignment of their respective vibrational frequencies. researchgate.net

Isotopic Labeling Studies to Confirm Bond Assignments

To unambiguously confirm the assignment of vibrational bands to the W=O and W=S stretching modes, isotopic labeling studies are employed. By substituting the naturally abundant isotopes of oxygen (¹⁶O) or sulfur (³²S) with their heavier isotopes (¹⁸O or ³⁴S), a predictable shift to lower frequency is observed for the corresponding vibrational mode. This shift provides definitive evidence for the atoms involved in that specific vibration.

In the study of W(O)(S)F₂, substitution of ¹⁶O with ¹⁸O resulted in a shift of the 996.3 cm⁻¹ band to 950.5 cm⁻¹, a difference of 45.8 cm⁻¹. This large shift is characteristic of a vibration involving the oxygen atom and confirms its assignment as the ν(W=O) mode. Similarly, when ³²S was replaced with ³⁴S, the band at 542.7 cm⁻¹ shifted to 531.4 cm⁻¹, a smaller but significant difference of 11.3 cm⁻¹, confirming its identity as the ν(W=S) mode. rsc.org

Table 2: Isotopic Shifts in Vibrational Frequencies for W(O)(S)F₂
Vibrational ModeIsotopeFrequency (cm⁻¹)Isotopic Shift (Δν, cm⁻¹)Reference
ν(W=O)¹⁶O996.345.8 rsc.org
¹⁸O950.5
ν(W=S)³²S542.711.3 rsc.org
³⁴S531.4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of specific nuclei. For this compound species, both ¹⁸³W and ¹H NMR are essential for characterizing the metal center and the surrounding ligands.

¹⁸³W NMR Studies of Mononuclear Tungsten(VI) Complexes with Oxo and Sulfido Ligands

The ¹⁸³W nucleus (spin I = 1/2) is a sensitive probe of the coordination environment at the tungsten center, although its low natural abundance (14.31%) and low magnetogyric ratio can make detection challenging. northwestern.edu ¹⁸³W NMR chemical shifts span a very wide range (over 6000 ppm), making the technique highly sensitive to changes in the ligand set. northwestern.eduhuji.ac.il

In mononuclear tungsten(VI) complexes, the chemical shift is strongly influenced by the nature of the ligands. The successive replacement of oxo (O²⁻) ligands with sulfido (S²⁻) ligands in a series of complexes leads to a significant and systematic downfield shift (to higher frequency) in the ¹⁸³W NMR signal. This deshielding effect is attributed to the lower energy of the ligand-to-metal charge transfer electronic transitions for sulfur compared to oxygen. For example, in cyclopentadienyl tungsten complexes, replacing an oxo ligand with a sulfido ligand results in a substantial downfield shift, providing a clear spectroscopic marker for the presence and number of sulfido ligands. huji.ac.il

Table 3: Representative ¹⁸³W NMR Chemical Shifts
Complex TypeGeneral TrendReference
[W(O)ₓ(S)ᵧ]ⁿ⁺ CoreChemical shift moves downfield (deshielded) as oxo ligands are replaced by sulfido ligands. huji.ac.il

¹H NMR for Solution-State Stereochemistry and Dynamics

While ¹⁸³W NMR probes the metal center, ¹H NMR spectroscopy provides invaluable information about the organic ligands attached to the this compound core. The chemical shifts, coupling constants, and signal multiplicities of the ligand protons reveal the solution-state structure and stereochemistry of the complex. researchgate.netnih.gov

Furthermore, variable-temperature ¹H NMR studies can be used to investigate dynamic processes such as isomerism or ligand exchange. researchgate.net In complexes with bulky or asymmetric ligands, different stereoisomers (e.g., cis/trans, N,N-trans) may exist in equilibrium in solution. These isomers can give rise to distinct sets of signals in the ¹H NMR spectrum. By monitoring the changes in the spectrum as a function of temperature, it is possible to observe the coalescence of signals, which indicates that the isomers are interconverting on the NMR timescale. researchgate.net This allows for the determination of the thermodynamic and kinetic parameters of these dynamic processes, providing a deeper understanding of the complex's behavior in solution. For example, studies on related dioxotungsten(VI) compounds with Schiff base ligands have shown that a dynamic mixture of isomers can be present in solution, which can be analyzed by variable temperature NMR spectroscopy. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing paramagnetic species, such as d¹ Tungsten(V) complexes. It provides detailed insights into the electronic structure and the local environment of the metal center.

The electronic structure of Tungsten(V) complexes can be effectively probed using EPR, with the resulting spectra analyzed using a spin-Hamiltonian. Key parameters, including the g-tensor and the hyperfine coupling tensor (A), are sensitive to the nature of the ligands coordinated to the tungsten center. In this compound systems, comparing the EPR parameters of analogous oxo-W(V) and sulfido-W(V) complexes reveals distinct electronic differences imparted by the oxygen versus sulfur donor atoms.

Studies on tungsten-substituted sulfite oxidase have shown that the EPR signal of W(V) is similar in shape to that of Mo(V) but displays lower g-values and a broader resonance envelope. nih.gov The hyperfine interaction with dissociable protons is also observable in these signals. nih.gov When comparing isostructural series, sulfido-W(V) complexes are typically characterized by smaller isotropic g-values (g_iso) and larger isotropic hyperfine coupling constants (A_iso) for the ¹⁸³W nucleus compared to their oxo-W(V) counterparts. researchgate.net This trend indicates a greater degree of covalency and spin delocalization onto the ligand framework in the sulfido complexes. The lower g-values in sulfido species are consistent with the lower energy of sulfur-based ligand-to-metal charge transfer (LMCT) transitions compared to oxygen-based ones.

Complex Typeg_iso (Typical Range)A_iso(¹⁸³W) (Typical Range, in 10⁻⁴ cm⁻¹)Electronic Characteristic
[W(O)Lₓ]ⁿ⁺> 1.80SmallerLess covalent W=O bond
[W(S)Lₓ]ⁿ⁺< 1.80LargerMore covalent W=S bond

Tungsten, as a third-row transition metal, exhibits significant spin-orbit coupling (SOC), which has a profound effect on the magnetic properties of its complexes. illinois.eduresearchgate.netnih.gov The SOC constant (ζ) for tungsten is considerably larger than for its second-row congener, molybdenum. This strong SOC is a primary reason for the large deviations of the g-values from the free-electron value (gₑ ≈ 2.0023) in W(V) complexes. illinois.edu

The g-tensor anisotropy arises from the mixing of excited electronic states into the ground state via the spin-orbit coupling mechanism. illinois.edu In tungsten complexes, the significant SOC leads to more pronounced g-anisotropy compared to analogous molybdenum complexes. berkeley.edu The magnitude of the SOC effect can be assessed by analyzing the g-values; for a d¹ system, the deviation of g from gₑ is inversely proportional to the energy difference between the ground state and the relevant excited states and directly proportional to the spin-orbit coupling constant. The large SOC in tungsten also contributes to efficient spin-lattice relaxation, which can result in broader EPR signals that may require cryogenic temperatures for resolution. illinois.edu Theoretical approaches, such as Density Functional Theory (DFT), have been employed to calculate the spin-orbit coupling constants in tungsten complexes, as experimental determination can be challenging. orientjchem.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local coordination environment of the absorbing atom. nih.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on oxidation state and geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on bond distances and coordination numbers. nih.gov

Ligand K-edge XAS is a complementary technique to metal L-edge XAS that provides direct insight into the covalency of metal-ligand bonds. acs.orgnih.govresearchgate.net For instance, in tungsten halide complexes, the chlorine K-edge XANES spectrum features a pre-edge transition corresponding to the excitation of a Cl 1s electron into molecular orbitals with both Cl 3p and W 5d character. The intensity of this pre-edge feature is directly proportional to the square of the coefficient of Cl 3p character in the tungsten d-orbital, thus quantifying the covalency of the W-Cl bond.

By studying halide ligands in this compound complexes, one can probe how the electronic properties of the W=O or W=S units influence the covalency of the surrounding tungsten-halide bonds. A more electron-donating ligand system would generally lead to a decrease in the covalency of the W-halide bonds, which would be reflected in lower pre-edge intensities at the halide K-edge. This method allows for a precise quantification of ligand-metal bond covalency and how it is modulated by the presence of strongly donating oxo and sulfido ligands.

XAS is highly effective for comparing the bonding characteristics of oxo and sulfido ligands. Sulfur K-edge XAS studies on related tungsten complexes have provided valuable insights. nih.gov The energy of the sulfur K-edge is sensitive to the effective nuclear charge on the sulfur atom, while pre-edge features can be assigned to transitions into molecular orbitals resulting from W-S bonding interactions. nih.gov

Comparing oxo and sulfido ligands, the W=S bond is generally found to be more covalent than the W=O bond. This increased covalency is a result of better energy matching between the sulfur 3p and tungsten 5d orbitals compared to the oxygen 2p and tungsten 5d orbitals. DFT calculations combined with XAS data indicate that relativistic effects play a significant role in strengthening the W=O bond. nih.gov Natural bond orbital calculations on W(O)(S)F₂ suggest the presence of a W=O double bond, while the W–S bond is better described as a triple bond upon fluoride (B91410) coordination. researchgate.netrsc.org Tungsten L-edge XAS can also distinguish between different coordination environments, as the splitting of the tungsten 5d band is sensitive to the crystal field of the ligands. researchgate.net

BondCovalencyTypical Bond OrderKey Spectroscopic Probe
W=OHigh~2W L-edge XAS, O K-edge XAS
W=SVery High>2 (approaching 3 in some contexts)S K-edge XAS, W L-edge XAS

Single-Crystal X-ray Diffraction (XRD)

Structural analyses of this compound complexes reveal key metric parameters. The W=O bond length is typically shorter than the W=S bond length, reflecting the smaller covalent radius of oxygen compared to sulfur. For instance, in computed structures like W(O)(S)F₂, the S-W-O bond angle is approximately 107°, which is characteristic of bent d⁰ metal dioxo cores. researchgate.netrsc.org The coordination geometry around the tungsten center is often a distorted octahedron or trigonal bipyramid, depending on the ancillary ligands. These precise structural parameters are crucial for calibrating and validating computational models and for interpreting data from other spectroscopic techniques like EPR and XAS.

ParameterTypical ValueSignificance
W=O Bond Length1.65 - 1.75 ÅIndicates strong double/triple bond character
W=S Bond Length2.10 - 2.20 ÅLonger than W=O due to larger S atomic radius
O-W-S Bond Angle105° - 110°Reflects steric and electronic repulsion
Coordination GeometryDistorted Octahedral / Trigonal BipyramidalDependent on ancillary ligands

Determination of Solid-State Molecular Geometries and Coordination Polyhedra

One such structurally characterized compound is the oxo-thio-W(VI) complex, TpWOS(S₂PPh₂-S), where Tp represents hydrotris(3,5-dimethylpyrazol-1-yl)borate. nih.gov The crystallographic analysis of this complex reveals a distorted octahedral geometry around the central tungsten atom. nih.gov The tungsten center is coordinated by a facial tridentate Tp ligand, a monodentate dithiophosphinate ligand, and two terminal ligands, an oxo (O²⁻) and a thio (S²⁻) group, which are situated cis to each other. nih.gov

The key bond lengths within the coordination sphere provide insight into the nature of the metal-ligand interactions. The tungsten-oxygen double bond (W=O) is measured at 1.712(7) Å, while the tungsten-sulfur double bond (W=S) is 2.162(3) Å. nih.gov These values are consistent with the expected bond orders for terminal oxo and thio ligands in high-valent tungsten complexes. The coordination is completed by the three nitrogen atoms of the Tp ligand and one sulfur atom from the dithiophosphinate ligand. nih.gov

Another class of relevant compounds are the oxo-sulfido-bis(dithiolene)tungsten(VI) complexes. researchgate.net For instance, the Et₄N⁺ salt of the [WOS(S₂C₂Ph₂)₂]⁻ anion also exhibits a five-coordinate, square pyramidal geometry. researchgate.net

The table below summarizes key crystallographic data for a representative this compound complex.

CompoundFormulaCrystal SystemSpace GroupCoordination GeometryW=O Bond Length (Å)W=S Bond Length (Å)
TpWOS(S₂PPh₂-S)·0.5(C₂H₄Cl₂)C₂₇H₃₅BCIN₂O₃PS₄WTriclinicP1Distorted Octahedral1.712(7)2.162(3)

Analysis of Intramolecular Interactions and Packing Arrangements

Beyond the primary coordination sphere, the arrangement of molecules in the crystal lattice is governed by a variety of weaker intramolecular and intermolecular interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, dictate the crystal packing and can influence the bulk properties of the material.

Analysis of the crystal structure of the [WO(pyS₂) (Tp)]BF₄ complex, an oxidized derivative, reveals a distorted octahedral structure where the cation packs in the monoclinic space group Cc. nih.gov The arrangement in the unit cell is compact, with four formula units (Z=4) present. nih.gov The packing is primarily driven by electrostatic and van der Waals interactions between the complex cations and the BF₄⁻ anions.

The study of intermolecular interactions is critical for understanding the solid-state behavior of these compounds. The table below outlines the key structural parameters related to the crystal packing of a representative this compound species.

CompoundSpace GroupUnit Cell Volume (ų)Z (Formula Units per Cell)Key Intermolecular Interactions
TpWOS(S₂PPh₂-S)·0.5(C₂H₄Cl₂)P11647(1)2van der Waals forces, interactions with co-crystallized solvent
[TpWO(pyS₂-N,S)]BF₄Cc2528.8(13)4Electrostatic interactions, van der Waals forces

Theoretical and Computational Chemistry of Oxo Sulfanylidene Tungsten Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational investigation of transition metal complexes, offering a favorable balance between accuracy and computational cost. For oxo(sulfanylidene)tungsten systems, DFT is instrumental in predicting molecular structures, understanding bonding, and simulating spectroscopic properties.

DFT calculations are routinely employed to predict the ground-state geometries of this compound compounds. For instance, in studies of oxo-sulfido tungsten difluorides, W(O)(S)F₂, DFT calculations have been used to establish a non-planar Cₛ symmetry with a closed-shell singlet ground state. researchgate.net The geometry optimization for W(O)(S)F₂ predicts an SWO bond angle of approximately 107°. researchgate.net

The electronic structure of tungsten complexes is significantly influenced by relativistic effects due to the high atomic number of tungsten. nih.gov These effects, which involve the radial contraction of core s and p orbitals and the subsequent expansion and destabilization of valence d orbitals, are critical for accurately predicting properties. nih.gov DFT calculations that incorporate relativistic effects show that these phenomena can strengthen the metal-oxo bond and influence the energies of frontier molecular orbitals, which has direct implications for the reactivity of the complex, such as in oxygen atom transfer reactions. nih.gov The proper theoretical description of the electronic structure is fundamental, as it governs the molecule's stability, reactivity, and spectroscopic signatures.

Table 1: Calculated Geometric Parameters for a Model this compound System

Parameter Calculated Value Source
Compound W(O)(S)F₂ researchgate.net
Symmetry Cₛ researchgate.net
Electronic Ground State Closed-shell singlet researchgate.net

| SWO Bond Angle | ~107° | researchgate.net |

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to translate the complex, delocalized wavefunctions obtained from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. This method provides quantitative insights into bond orders and the hybridization of atomic orbitals involved in bonding.

For the W(O)(S)F₂ molecule, NBO calculations have provided a detailed description of the tungsten-chalcogen bonds. researchgate.net The analysis indicates the presence of a W-O double bond. In contrast, the W-S bond in the same molecule is better described as a triple bond, particularly upon the coordination of fluoride (B91410) ions. researchgate.net This differentiation between the W=O and W≡S bonding is crucial for understanding the electronic distribution and reactivity of the this compound moiety.

Table 2: NBO Analysis Results for W(O)(S)F₂

Bond Calculated Bond Character Source
W-O Double bond researchgate.net

| W-S | Triple bond | researchgate.net |

A primary application of computational chemistry is the simulation of spectroscopic data to aid in the interpretation of experimental results. By calculating spectroscopic parameters and comparing them to measured values, researchers can validate their theoretical models and gain deeper insight into the electronic and geometric structure of the compound.

Electron Paramagnetic Resonance (EPR): For paramagnetic tungsten species, DFT calculations are used to compute spin-Hamiltonian parameters (g-tensors and hyperfine coupling constants). The computational reproduction of these parameters corroborates the proposed electronic structure assignment. nih.gov

X-ray Absorption Spectroscopy (XAS): DFT is used in conjunction with XAS to probe the electronic structure. nih.gov For example, calculations on related tungsten-oxo complexes help to explain how relativistic effects influence the energies of redox-active orbitals, which directly corresponds to features observed in the XAS pre-edge region. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis absorption spectra. While direct simulations for this compound are not widely reported, the methodology is standard for understanding the electronic transitions in transition metal complexes. The requirement of UV-Vis irradiation to form certain oxo-sulfido tungsten species in cryogenic matrices points to the importance of photo-induced electronic excited states in their chemistry. researchgate.net

The synergy between these spectroscopic techniques and DFT calculations provides a robust framework for characterizing the complex electronic landscape of this compound systems. nih.govnih.gov

Advanced Ab Initio and Multireference Methods

While DFT is a versatile tool, for systems with complex electronic structures, such as those involving heavy transition metals like tungsten, more accurate and computationally intensive methods are often necessary. Advanced ab initio and multireference methods provide a more rigorous treatment of electron correlation, which is essential for precise characterization.

For a highly accurate description of bonding, methods that go beyond the single-determinant approximation of standard DFT are required. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2), are particularly important for molecules with significant static correlation, which can arise in transition metal complexes with multiple low-lying electronic states.

Electron correlation, which encompasses the interactions between electrons, plays a significant role in determining the structure and reactivity of tungsten compounds. researchgate.netnih.gov First-principles calculations have shown that the correlation between the localized 5d electrons of tungsten is a significant factor in modifying the electronic band structure of tungsten-containing systems. researchgate.netnih.gov

The inclusion of electron correlation in theoretical models has been found to stabilize defect structures in tungsten materials. nih.gov In the context of molecular complexes, these effects can subtly alter bond lengths and angles, but more importantly, they can have a profound impact on reaction energetics. For instance, relativistic effects, which are intertwined with electron correlation in heavy elements, can destabilize occupied metal-based orbitals. This destabilization can lower the activation barrier for reactions such as oxygen atom transfer, making the tungsten center more reactive compared to lighter congeners like molybdenum. nih.gov Therefore, an accurate assessment of electron correlation is indispensable for a predictive understanding of the chemical behavior of this compound systems.

Reactivity and Reaction Mechanisms of Oxo Sulfanylidene Tungsten Complexes

Redox Chemistry and Electron Transfer Processes

The electronic flexibility of tungsten allows its oxo(sulfanylidene) complexes to participate in a range of electron transfer reactions, which are fundamental to their catalytic functions.

Electrochemical methods, particularly cyclic voltammetry, are pivotal in characterizing the redox properties of oxo(sulfanylidene)tungsten complexes. rsc.org Studies on related oxo/sulfidotungstate(VI) species have identified reduction events occurring in the potential range of -1.4 to -1.7 V (versus the saturated calomel (B162337) electrode, SCE). researchgate.netepa.govresearchgate.net These reduction processes are typically described as being metal-centered, corresponding to the W(VI)/W(V) or W(V)/W(IV) redox couples, rather than being centered on the ligands. researchgate.net This indicates that the tungsten atom is the primary site of electron acceptance during reduction. The precise potential of these redox events can be modulated by the nature of the ancillary ligands surrounding the [WOS]²⁺ core. mdpi.com

The stability of tungsten's various oxidation states (commonly VI, V, and IV) in these complexes is a key determinant of their reactivity. rsc.orgmdpi.com The oxo-tungsten(V) center is noted for its robustness. sci-hub.se In transformations involving related tungsten complexes, the metal center's reducibility is a critical factor. For instance, studies on a tungsten congener of a molybdenum-pyridinedisulfanido complex found the tungsten species to be less reducible than its molybdenum counterpart. nsf.gov This highlights the influence of the metal identity on oxidation state stability.

The transformation between different oxidation states is often coupled with structural changes in the coordination sphere. Research on sulfur-rich tungsten complexes has shown that the addition of elemental sulfur to a W(VI) species can induce the formation of coordinated polysulfide ions alongside the reduction of the metal center to W(IV). nsf.gov Conversely, oxidation of W(IV) complexes with appropriate oxygen or sulfur atom donors can regenerate the higher-valent W(VI) state. researchgate.net These transformations underscore the dynamic relationship between the metal's oxidation state and the surrounding ligand environment.

Ligand Exchange Dynamics and Lability

The lability of ancillary ligands—those other than the terminal oxo and sulfido groups—is crucial for the catalytic activity of these complexes, as it opens coordination sites for substrate binding.

The identity of the terminal chalcogenide ligands (O vs. S) significantly impacts the lability of other ligands in the coordination sphere, a phenomenon often explained by the trans influence. sci-hub.senih.gov The oxo ligand typically exerts a strong trans influence, weakening the bond to the ligand positioned opposite to it. nih.gov

Spectroscopic and computational studies on model complexes like TpWECl₂ (where E = O or S, and Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate) have provided direct insight into this effect. sci-hub.senih.gov These studies revealed that the chloride ligands in the oxo complex (TpWOCl₂) exhibit greater bond covalency compared to those in the sulfido analogue (TpWSCl₂). sci-hub.senih.gov This suggests that the chloride ligands are less labile in the oxo complex than in the sulfido complex, contrary to what might be expected from simple trans influence arguments but highlighting the more robust nature of the oxo-tungsten(V) center. sci-hub.se The more diffuse orbitals of the sulfido ligand, compared to the oxo ligand, are proposed to allow for greater charge distribution, which in turn influences the bonding and lability of adjacent ligands. nsf.gov

Kinetic studies provide quantitative data on the rates and mechanisms of ligand exchange reactions. Many substitution reactions in related square planar and octahedral complexes proceed through either a dissociative (D) or an associative (A) mechanism. libretexts.orglibretexts.org A dissociative pathway involves the initial cleavage of the bond to the leaving ligand, forming a lower-coordination-number intermediate, and is characterized by a first-order rate law. libretexts.orgcarleton.ca An associative pathway involves the initial binding of the incoming ligand to form a higher-coordination-number intermediate, followed by the departure of the leaving group; this mechanism follows second-order kinetics. libretexts.orgwikipedia.org

Kinetic investigations of atom transfer reactions, which are mechanistically related to the initial steps of ligand association, in bis(dithiolene)tungsten complexes have shown that the reactions follow second-order kinetics. researchgate.net The negative entropies of activation (-25 to -45 eu) are consistent with an associative transition state, where the incoming reactant binds to the metal center in the rate-determining step. wikipedia.orgresearchgate.net Comparative kinetic data from atom transfer reactions further illuminate the electronic influence of the chalcogenide ligand.

Table 1: Selected Second-Order Rate Constants (k₂) for Atom Transfer Reactions in Tungsten Complexes

Reacting ComplexReaction TypeRate Constant, k₂ (M⁻¹s⁻¹) at 298 KReference
[W(IV)(O-p-C₆H₄X')(S₂C₂Me₂)₂]¹⁻ + Ph₃AsOOxygen Atom Transfer1.8 - 9.8 researchgate.net
[W(IV)(O-p-C₆H₄X')(S₂C₂Me₂)₂]¹⁻ + Ph₃AsSSulfur Atom Transfer4.1 - 66.7 researchgate.net
W(VI)IO(S)(LCOOMe)₂Sulfur Atom Transfer to PPh₃Lower reactivity than Mo analogue by ~10x scispace.com

Note: The range of rate constants for the bis(dithiolene) complexes reflects the influence of different para-substituents (X') on the aryloxide ligand.

The data indicate that for the tungsten dithiolene system, sulfur atom transfer is faster than oxygen atom transfer. researchgate.net Furthermore, kinetic studies on sulfur atom transfer from a W(VI)O(S) complex to triphenylphosphine (B44618) revealed that the tungsten complex is about one order of magnitude less reactive than its molybdenum counterpart, highlighting the significant effect of the metal center on reaction rates. scispace.com

Cycloaddition Reactions of Tungsten-Oxo and Tungsten-Sulfido Linkages

The multiple bond character of the tungsten-oxo (W=O) and tungsten-sulfido (W=S) linkages allows them to participate in cycloaddition reactions with unsaturated organic molecules. These reactions are analogous to those observed for well-studied tungsten-imido (W=NR) and tungsten-alkylidene (W=CR₂) complexes. bohrium.comnih.gov The most common pathway is a [2+2] cycloaddition, where the two atoms of the W=E (E=O, S) bond and two atoms of a substrate's multiple bond combine to form a four-membered metallacyclic intermediate. nih.govnih.gov

For example, the reaction of a pincer-supported tungsten-alkylidyne complex with carbon dioxide (CO₂) generates a tethered tungsten-oxo alkylidene. nsf.gov The proposed mechanism involves a [2+2] cycloaddition of a C=O bond across the tungsten-carbon triple bond. nsf.gov Similarly, reactions of tungsten alkylidynes with isocyanates (RN=C=O) can proceed via cycloaddition. acs.orgresearchgate.net While these reactions often occur preferentially at the C=N bond to yield tungsten-imido complexes, they demonstrate the capability of tungsten centers to engage in cycloaddition with heterocumulenes. acs.orgresearchgate.net These reactions are significant as they represent a key step in the catalytic transformation of small molecules, where the initial cycloaddition activates the substrate for subsequent reaction steps. nih.gov

Activation of Small Molecules

The activation of small, often inert, molecules is a cornerstone of catalysis, enabling the transformation of simple precursors into valuable chemical products. High-valent tungsten complexes, particularly those featuring oxo and sulfido ligands, have emerged as potent platforms for this purpose. Their reactivity stems from the unique electronic properties conferred by the metal center and its ligand sphere, which facilitate bond-breaking and bond-forming events with a variety of substrates. These complexes can engage in intricate reaction pathways, including the cleavage of strong carbon-hydrogen (C-H) bonds and the transfer of protons and atoms, which are fundamental to numerous catalytic cycles.

C-H Bond Activation Processes Catalyzed by Tungsten Oxo Complexes

The functionalization of unactivated C-H bonds remains a significant challenge in chemistry. Tungsten oxo complexes have demonstrated notable capabilities in mediating this difficult transformation, particularly in the context of olefin metathesis. While high-oxidation state tungsten alkylidenes are the accepted active species, lower-valent W(IV)-oxo complexes are considered key precatalysts whose activation mechanism involves C-H bond cleavage. acs.orgx-mol.com

Research has shown that for tungsten(IV)-oxo precatalysts to initiate olefin metathesis, the presence of an allylic C-H group in the alkene substrate is often crucial. acs.orgx-mol.com The activation process is thought to proceed via the cleavage of this allylic C-H bond, leading to the formation of an allyl hydride intermediate. acs.org Computational and experimental studies, including deuterium (B1214612) labeling experiments that show a primary kinetic isotope effect, support this mechanism. acs.orgx-mol.com

Two primary pathways for this allylic C-H activation have been proposed based on computational studies of propene metathesis on silica-supported tungsten oxide (WOx/SiO2) catalysts:

Hydride Transfer: The hydrogen atom migrates to the tungsten metal center as a hydride (H⁻). osti.gov

Proton Transfer: The hydrogen atom migrates to the terminal oxo ligand as a proton (H⁺). osti.gov

The subsequent formation of the active alkylidene species requires further steps. For instance, in a proposed mechanism for a molecular W(IV)-oxo complex, the formation of the metallacyclobutane intermediate from the allyl hydride involves a rate-determining proton transfer step. acs.org This transfer is facilitated by the coordination of a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and assisted by a Lewis base like pyridine. acs.org

For supported catalysts, such as well-defined silica-supported W(IV)-oxo species, the initiation mechanism can be substrate-dependent. sci-hub.seethz.ch While olefins with allylic C-H bonds likely follow the allylic activation mechanism, olefins lacking such bonds, like styrene, require a different pathway. sci-hub.seethz.ch In these cases, Brønsted acidic surface hydroxyl (OH) groups on the silica (B1680970) support play a critical role, assisting in the formation of the active alkylidene through proton-transfer steps. sci-hub.seethz.ch

Table 1: Mechanisms of C-H Bond Activation by Tungsten Oxo Complexes

Catalyst SystemSubstrate TypeProposed Activation MechanismKey Intermediates / FeaturesCitations
Molecular WO(OR)2py3 + B(C6F5)3Olefins with allylic C-HAllylic C-H activationAllyl hydride intermediate; Lewis acid/base assisted proton transfer. acs.org
Supported WOx/SiO2Propene (allylic C-H)Allylic C-H activationPathways for hydride transfer to W or proton transfer to oxo ligand. osti.gov
Supported (≡SiO)WO(OR)(py)3Olefins with allylic C-H (e.g., β-methylstyrene)Allylic C-H activationMechanism analogous to molecular systems. sci-hub.seethz.ch
Supported (≡SiO)WO(OR)(py)3Olefins without allylic C-H (e.g., styrene)Surface-assisted protonationBrønsted acidic surface OH groups protonate the olefin or W-center. sci-hub.seethz.ch

Proton Transfer Mechanisms in Catalytic Cycles

Proton transfer is a fundamental elementary step that is often coupled with electron transfer in the catalytic cycles of many transition metal complexes, including those of tungsten. acs.orgdicp.ac.cn This process, known as Proton-Coupled Electron Transfer (PCET), can provide lower energy pathways compared to the separate transfer of a proton and an electron, thereby enhancing catalytic rates. dicp.ac.cnnih.gov Metal hydrides are key intermediates in many catalytic processes, and understanding the PCET mechanisms of their formation and activation is crucial for designing more efficient catalysts. acs.orgnih.gov

Studies on tungsten hydride complexes have revealed that the mechanism of PCET can be finely tuned. acs.orgnih.gov By systematically varying the driving force for electron transfer (by changing the oxidant) and proton transfer (by changing the base), it is possible to switch between different mechanistic pathways. acs.orgnih.gov The three limiting PCET pathways are:

Stepwise (Electron-First): An initial electron transfer is followed by a proton transfer (ETPT).

Stepwise (Proton-First): An initial proton transfer is followed by an electron transfer (PTET).

Concerted: The electron and proton are transferred in a single kinetic step (CPET). acs.orgdicp.ac.cn

Research on the activation of the tungsten hydride complex CpW(CO)₂(PMe₃)H demonstrated that all three pathways could be accessed, with the concerted route appearing as a parallel pathway to the stepwise mechanisms. acs.org Detailed kinetic analysis indicated that a large reorganization energy associated with the protonation/deprotonation at the tungsten center can make proton transfer kinetically sluggish, hindering access to the concerted route in some cases. acs.org

The efficiency of proton transfer can be dramatically enhanced by catalyst design. nih.gov For example, tungsten hydride complexes featuring covalently attached pyridyl groups, which act as internal proton acceptors, show PCET reaction rates that are several orders of magnitude faster than analogous systems that rely on an external base. nih.gov This intramolecular design not only accelerates the reaction but can also alter the dominant PCET mechanism. nih.gov As discussed in the previous section, proton transfer is also a key step in C-H activation by tungsten-oxo complexes, where it can be facilitated by ligands, Lewis acids, or acidic sites on a support material. acs.orgsci-hub.se

Table 2: Proton-Coupled Electron Transfer (PCET) Pathways in Tungsten Complexes

PCET MechanismDescriptionControlling FactorsCitations
Stepwise (Electron-First, ETPT)Electron is transferred first, forming an intermediate, followed by proton transfer.Relative driving force for electron vs. proton transfer. acs.orgdicp.ac.cnnih.gov
Stepwise (Proton-First, PTET)Proton is transferred first, forming an intermediate, followed by electron transfer.Relative driving force for electron vs. proton transfer; pKa of base. acs.orgdicp.ac.cnnih.gov
Concerted (CPET)Electron and proton are transferred in a single kinetic step without a stable intermediate.Can offer a lower energy barrier; may be synchronous or asynchronous. acs.orgnih.govnih.gov

Reactivity with Other Chalcogen-Containing Substrates

Tungsten complexes containing both oxo (W=O) and sulfido (W=S) ligands exhibit distinct reactivity towards other chalcogen-containing molecules, often centered around atom transfer reactions. The nature of the terminal chalcogenide ligand significantly influences the electronic structure and, consequently, the reactivity of the metal center. sci-hub.senih.gov

Kinetic studies comparing oxygen and sulfur atom transfer from bis(dithiolene) complexes of molybdenum and tungsten have provided quantitative insights. nih.gov For tungsten, the rate of sulfido transfer to a triphenylarsine (B46628) acceptor is significantly faster than the rate of oxo transfer under identical conditions. nih.gov This suggests a higher intrinsic reactivity for the W=S group in atom transfer reactions compared to the W=O group. All reactions were found to follow second-order kinetics, consistent with an associative transition state where the substrate binds to the metal center before the atom is transferred. nih.gov

The terminal sulfido ligand also exerts a strong electronic influence on the other ligands bound to the tungsten center. Spectroscopic and computational studies on model complexes like Tp*WECl₂ (where E = O or S) revealed that the chloride ligands are more labile (i.e., more easily substituted) when adjacent to a terminal sulfido ligand compared to a terminal oxo ligand. sci-hub.senih.gov The W=O group forms a more covalent and robust interaction with the chloride ligands, making substitution more difficult. sci-hub.senih.gov This increased lability conferred by the sulfido ligand suggests that substrate binding, a prerequisite for many catalytic reactions, may be more favorable at a {WS}³⁺ core than at a {WO}³⁺ core. sci-hub.senih.gov This finding supports the hypothesis that sulfur atom transfer processes are likely operative in tungstoenzymes found in sulfur-rich environments. sci-hub.se

The synthesis of this compound complexes often involves direct reactions with small, sulfur-containing molecules. For example:

Neutral and cationic tungsten sulfido alkylidene complexes, which are active in olefin metathesis, can be synthesized by reacting tungsten alkylidyne precursors with hydrogen sulfide (B99878) (H₂S). bohrium.com

The reaction of laser-ablated tungsten atoms with thionyl fluoride (B91410) (SOF₂) in cryogenic matrices produces the non-planar oxo-sulfido tungsten difluoride, W(O)(S)F₂. researchgate.net

Tungsten alkylidyne complexes can react with carbon disulfide (CS₂) to ultimately form tungsten sulfido species. researchgate.net

Table 3: Reactivity of Tungsten Oxo/Sulfido Complexes with Chalcogen Substrates

Tungsten Precursor/Complex TypeChalcogen SubstrateReaction TypeKey Finding / ProductCitations
[W(IV)(OAr)(S2C2Me2)2]¹⁻Ph3AsSSulfur Atom Transfer (SAT)Forms [W(VI)(S)(OAr)(S2C2Me2)2]¹⁻. Rate of S-transfer > O-transfer. nih.gov
TpW(S)Cl2 vs. TpW(O)Cl2- (Ligand Substitution)Ligand Lability StudyChloride ligands are more labile in the sulfido complex. sci-hub.senih.gov
Tungsten Alkylidyne ComplexesH2SSulfidationFormation of tungsten sulfido alkylidene complexes. bohrium.com
Laser-ablated W atomsSOF2Oxidative AdditionFormation of W(O)(S)F2. researchgate.net
Tungsten Alkylidyne ComplexesCS2SulfidationFormation of monomeric and dimeric tungsten sulfido complexes. researchgate.net

Compound Index

Coordination Chemistry of Tungsten with Mixed Oxo and Sulfido Ligands

Stereochemical Preferences and Isomerism (e.g., cis-oxo/sulfido Arrangements)

In octahedral complexes containing multiple oxo or sulfido ligands, stereoisomerism is a key feature. For instance, in dioxotungsten(VI) complexes with Schiff base ligands of the type [WO₂L₂], the arrangement of the ligands is heavily influenced by steric factors. researchgate.netrsc.org When sterically demanding ligands are used, such as those with 2,6-diisopropylphenyl or 2,6-dimethylphenyl substituents, isomerically pure products with a trans-N,N conformation are formed. researchgate.netrsc.org However, ligands with less steric bulk, like those with a 2-methylphenyl group, can lead to a dynamic mixture of three isomers in solution, as observed through variable temperature NMR spectroscopy. researchgate.netrsc.org

Formation of Mononuclear and Multinuclear Architectures

Tungsten oxo-sulfido chemistry encompasses a range of structures from simple mononuclear species to complex multinuclear clusters. Mononuclear complexes are often synthesized as models for the active sites of tungsten-containing enzymes. nih.gov For example, complexes of the type TpWECl₂ (where E = O or S, and Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate) serve as valuable platforms for spectroscopic and electronic structure studies. nih.govacs.org Another example includes the preparation of oxo-sulfido tungsten difluoride, W(O)(S)F₂, in cryogenic matrices, which exists as a mononuclear species with terminal oxo, sulfido, and fluoro ligands. researchgate.netrsc.org

The propensity of sulfur to act as a bridging ligand facilitates the formation of multinuclear architectures. High-temperature solid-state synthesis methods using precursors like WO₃ in the presence of sulfur and cyanide sources can yield a variety of cluster complexes. rsc.org These reactions often proceed through a sequence of transformations, starting with mononuclear species and progressing to larger clusters as the temperature increases. rsc.org

Bridging sulfido (μ-S) and, to a lesser extent, bridging oxo (μ-O) ligands are crucial in constructing di- and polynuclear tungsten complexes. The synthesis in WO₃/chalcogen/NaCN systems demonstrates the formation of trinuclear clusters with mixed oxo-sulfido cores. rsc.org For example, the complex [{W₃S₃O}(CN)₉]⁵⁻ features a {W₃(μ₃-S)(μ-S)₂(μ-O)} core, containing both bridging sulfido and oxo ligands. rsc.org Over time, this heteroleptic core can transform into the homoleptic sulfido-bridged core {W₃(μ₃-S)(μ-S)₃} found in [{W₃S₄}(CN)₉]⁵⁻, indicating a dynamic relationship between these species. rsc.org These structures highlight the ability of both oxygen and sulfur to bridge multiple metal centers, leading to stable, high-nuclearity clusters.

ComplexCluster CoreBridge Type
[{W₃S₃O}(CN)₉]⁵⁻{W₃(μ₃-S)(μ-S)₂(μ-O)}μ-S, μ-O
[{W₃S₄}(CN)₉]⁵⁻{W₃(μ₃-S)(μ-S)₃}μ-S

Ligand Field Theory and Electronic Transitions

The electronic structure of tungsten oxo-sulfido complexes is significantly influenced by the nature of the chalcogenide ligand. The replacement of an oxo ligand with a sulfido ligand, which is softer and less electronegative, leads to distinct changes in the molecular orbital energies and, consequently, the electronic absorption spectra.

The electronic spectra of high-valent tungsten oxo-sulfido complexes are often dominated by intense Ligand-to-Metal Charge Transfer (LMCT) bands. These transitions involve the excitation of an electron from a ligand-based orbital (primarily from the p-orbitals of the oxo and sulfido ligands) to an empty or partially filled d-orbital on the tungsten center.

In sulfido-W(V) complexes, the electronic transitions are observed at lower energies compared to their oxo-W(V) counterparts. researchgate.net This is because the sulfur 3p orbitals are higher in energy than the oxygen 2p orbitals, reducing the energy gap for the charge transfer transition. This phenomenon is a key spectroscopic signature used to distinguish between oxo and sulfido ligation. For instance, studies on [WVO(bdt)₂]⁻ (bdt = benzene-1,2-dithiolate) have utilized Sulfur K-edge X-ray absorption spectroscopy (XAS) in conjunction with DFT calculations to probe the electronic structure and define the energies of the redox-active orbitals. nih.gov

Bioinorganic Chemistry and Enzymatic Active Site Modeling

Structural and Functional Mimicry of Tungstoenzymes

The primary goal of synthesizing oxo(sulfanylidene)tungsten compounds is to create structural and functional mimics of tungstoenzyme active sites. By replicating the coordination environment of the tungsten center, researchers can investigate the enzyme's catalytic mechanisms in a more controlled, small-molecule setting. These models help elucidate the roles of different ligands and the electronic structure of the metal center.

Aldehyde Ferredoxin Oxidoreductase (AOR): The AOR family of enzymes catalyzes the oxidation of aldehydes to carboxylic acids. mpg.de The active site features a tungsten atom coordinated by two molybdopterin cofactors. wikipedia.orgnih.govcaltech.edu Structural models aim to replicate this environment. For instance, oxo-sulfidobis(dithiolene)tungsten(VI) complexes have been generated in situ by reacting oxobis(dithiolene)tungsten(V) precursors with hydrosulfide. nih.govresearchgate.net These synthetic analogues successfully model the proposed coordination sphere and the hydrolytic reactions observed in AOR enzymes. nih.gov The tungsten in the AOR active site adopts a distorted square pyramidal geometry, binding an oxo/hydroxo ligand and the dithiolene groups of the two molybdopterin cofactors. nih.govwikipedia.org

Carbon Monoxide Dehydrogenase (CODH): While many CODH enzymes are nickel-iron or molybdenum-based, the study of their active site models provides a framework for understanding related tungstoenzymes. Molybdenum-copper CODH contains a unique Mo(=O)(μ-S)Cu core. nih.govresearchgate.net Paramagnetic, heterobimetallic Mo/Cu model complexes have been synthesized that feature this core. nih.govnih.gov These models have been crucial for interpreting spectroscopic data and understanding the electronic communication between the metal centers, which is vital for catalysis. rsc.org The principles learned from these Mo-S-Cu models are applicable to tungsten systems, guiding the synthesis of analogous tungsten-based complexes to probe the mechanisms of tungsten-containing enzymes.

Enzyme FamilyNative Active Site CoreModel Complex CoreKey Features of Model
Aldehyde Ferredoxin Oxidoreductase (AOR)W(O/OH)(molybdopterin)₂[W(O)(S)(dithiolene)₂]²⁻Models the proposed coordination and hydrolytic reactions of the tungstoenzyme. nih.gov
Carbon Monoxide Dehydrogenase (CODH)Mo(O)(μ-S)CuMo(O)(OAr)(μ-S)CuReplicates the MoO(μ-S)Cu core and exhibits EPR spectra similar to the semi-reduced enzyme. nih.govrsc.org

Synthetic model compounds like this compound are invaluable for calibrating spectroscopic techniques used to study the native enzymes. It is often challenging to interpret the complex spectra of large protein molecules directly. By synthesizing well-defined model complexes, their spectroscopic signatures (e.g., from EPR, IR, Resonance Raman, and UV-vis) can be unambiguously assigned through methods like X-ray crystallography. nih.govrsc.org

These data provide a benchmark for interpreting the spectra of the actual tungstoenzymes. For example, paramagnetic Mo(V)/Cu(I) model complexes for CODH exhibit characteristic multi-line EPR spectra that closely resemble those of the semi-reduced enzyme. researchgate.netnih.gov Analysis of the hyperfine coupling constants in the model systems provides insight into the electron delocalization across the Mo-S-Cu core in the native enzyme. nih.govrsc.org Similarly, techniques like IR and resonance Raman spectroscopy on oxo-sulfidobis(dithiolene)tungsten(VI) models help to assign specific vibrational frequencies, such as the W=O and W=S stretches, in the AOR active site. nih.gov

Spectroscopic TechniqueInformation Gained from Model ComplexesRelevance to Native Enzymes
EPR Spectroscopy Characterizes paramagnetic states (e.g., W(V)); determines g-values and hyperfine couplings. nih.govElucidates the electronic structure and metal-ligand interactions in reduced or intermediate states of the enzyme. nih.gov
IR Spectroscopy Assigns vibrational frequencies for key bonds, such as W=O and W=S stretches. nih.govHelps identify the specific ligands coordinated to the tungsten center in the enzyme's active site.
Resonance Raman Probes vibrations associated with the metal-dithiolene core. nih.govProvides detailed structural information about the coordination environment of the tungsten cofactor.
UV-Vis Spectroscopy Characterizes electronic transitions within the complex. nih.govMonitors changes in the metal's oxidation state and coordination during the catalytic cycle.

Investigating the Role of Oxo vs. Sulfido Ligands in Enzymatic Function

The replacement of a W=O group with a W=S group can significantly alter the redox potential of the tungsten center and the polarity of the metal-ligand bond. Sulfur is less electronegative and more polarizable than oxygen, which can facilitate different substrate binding modes and reaction pathways. In the context of AOR, the oxo ligand is directly involved in the catalytic cycle, which involves the conversion between W(VI) and W(IV) states. wikipedia.org The presence of a sulfido ligand, as modeled by oxo-sulfido complexes, could modulate the reactivity of the tungsten center, affecting the rates of aldehyde oxidation and subsequent hydrolysis steps. The subtle electronic differences imparted by oxo versus sulfido ligands can influence the binding affinity of substrates and the activation barriers for key steps in the catalytic cycle.

Model complexes containing a sulfido ligand are crucial for studying sulfur atom transfer (SAT) chemistry, a key process in many biological systems. While not a primary function of AOR, understanding the reactivity of the W=S bond is vital. Studies on molybdenum-copper CODH model complexes have shown that they can undergo desulfurization reactions when treated with reagents like cyanide. rsc.org This reactivity mimics processes observed in certain enzymes where the sulfido ligand is transferred. By studying the kinetics and mechanisms of these sulfur transfer reactions in well-defined this compound models, researchers can gain fundamental insights into how biological systems manage the transfer of sulfur atoms, which is essential for the biosynthesis of various cofactors and the detoxification of certain compounds.

Advanced Materials Research Incorporating Oxo Sulfanylidene Tungsten Motifs

Thin Film Deposition and Functional Coatings

The development of functional coatings often relies on precise control over film composition and microstructure. Single-source precursors containing tungsten-oxo moieties have emerged as highly suitable candidates for depositing tungsten oxide films with tailored properties.

The synthesis of tungsten(VI) oxo-salicylate complexes serves as a foundational step for creating effective single-source precursors for Chemical Vapor Deposition (CVD). nih.gov These complexes are prepared through the reaction of tungsten oxytetrachloride (WOCl₄) with substituted salicylic (B10762653) acids, yielding compounds in moderate amounts (47% to 63%). nih.govrsc.org Depending on the reaction solvent, different complexes can be isolated; for instance, refluxing in toluene (B28343) yields ditungsten complexes, while refluxing in hexane (B92381) can produce a mononuclear tungsten complex. nih.govrsc.org

Aerosol-assisted chemical vapor deposition (AACVD) has been successfully employed using these tungsten oxo-salicylate complexes to deposit thin films. nih.govrsc.org The initial deposition at temperatures around 600°C typically results in the formation of brown tungsten oxide films. ucl.ac.uk A subsequent annealing step, heating the films in air at 550°C for 30 minutes, converts them into yellow, fully oxidized, stoichiometric tungsten trioxide (WO₃). nih.govrsc.orgresearchgate.net This process demonstrates a controlled method for producing crystalline WO₃ coatings on substrates like glass. nih.govucl.ac.uk

Precursor ComplexDeposition TemperatureResulting Film (As-Deposited)Post-Deposition TreatmentFinal FilmReference
[{WO(di-i-Prsali)(di-i-PrsaliH)}₂(μ-O)]600 °CBrown Tungsten OxideAnnealed in air at 550°C for 30 minYellow, fully oxidized WO₃ rsc.orgucl.ac.uk
[WO(di-i-Prsali)(di-i-PrsaliH)Cl]600 °CBrown Tungsten OxideAnnealed in air at 550°C for 30 minYellow, fully oxidized WO₃ rsc.orgucl.ac.uk

The functional properties of the WO₃ films produced from oxo-salicylate precursors are of significant interest for applications such as self-cleaning surfaces. nih.govucl.ac.uk These films exhibit a dual-action mechanism involving both photocatalysis and photo-induced hydrophilicity. ucl.ac.uk

Fully-oxidized, yellow WO₃ coatings have demonstrated excellent photocatalytic activity, effectively mineralizing organic pollutants like stearic acid under UV irradiation. ucl.ac.uk In addition to their catalytic function, these films show a marked increase in surface wettability upon irradiation. ucl.ac.uk The contact angle of water on the surface of these stoichiometric WO₃ coatings can decrease significantly to between 5° and 20°, indicating a transition to a superhydrophilic state. ucl.ac.uk This property is crucial for the self-cleaning effect, as it allows water to spread across the surface in a sheet, washing away dirt particles. The combination of photocatalytic degradation of organic matter and a hydrophilic surface that is easily cleaned by water defines the self-cleaning capability of these films. nih.govrsc.orgucl.ac.uk The efficiency of these properties is influenced by factors such as film thickness, crystallinity, and porosity. ucl.ac.uk

PropertyObservationConditionsReference
Photocatalytic ActivityEffective destruction of stearic acid over-layerIrradiation with 254 or 365 nm light ucl.ac.uk
Photo-induced HydrophilicityWater contact angle of 5 - 20°After irradiation with 254 nm light for one hour ucl.ac.uk

Integration into Two-Dimensional (2D) Transition Metal Chalcogenides

Tungsten-based two-dimensional (2D) materials, such as tungsten disulfide (WS₂), possess exceptional electronic and optical properties. scispace.comwiley.com Tungsten oxides, which can be derived from oxo(sulfanylidene)tungsten-related precursors, are often used as the starting material in the synthesis of these advanced 2D structures. scispace.comwiley.com

The synthesis of doped or hybrid 2D tungsten chalcogenides is commonly achieved through bottom-up methods like chemical vapor deposition (CVD). scispace.comwiley.com In a typical CVD process for creating doped WS₂, tungsten oxide (WO₃) powder is used as the tungsten source. scispace.com The WO₃ is vaporized at high temperatures (e.g., ~900°C) and reacts with a chalcogen source, such as sulfur vapor, to form the WS₂ layers on a substrate. scispace.comwiley.com

Doping is achieved by introducing a dopant precursor into the CVD furnace simultaneously with the primary reactants. scispace.com For instance, niobium (Nb) doping of WS₂ has been demonstrated by using NbCl₅ as the dopant source, which is heated and supplied with the sulfur vapor. scispace.com This in situ doping method allows for the incorporation of dopant atoms directly into the crystal lattice during growth. scispace.com Such controlled synthesis is critical, as the choice of dopant and the synthesis method significantly influence the final material's morphology and properties. scispace.commdpi.com

The electronic and optical properties of 2D tungsten chalcogenides can be precisely tuned through several strategies, making them highly adaptable for various applications. wiley.com Doping is a primary method for modifying these properties. For example, doping WS₂ with nitrogen can switch its behavior from n-type to p-type, while doping with tantalum can transform the material from semiconducting to metallic. wiley.com

Beyond doping, mechanical strain offers another powerful tool for property modulation. wiley.comresearchgate.net Applying tensile strain to a WS₂ monolayer can induce a reduction in its electronic band gap. wiley.com A significant biaxial tensile strain of about 10% can even trigger a semiconductor-to-metal transition. wiley.com Furthermore, the properties of these materials are strongly dependent on their thickness. wiley.com As the thickness of WS₂ is reduced from a bulk crystal to a single monolayer, it undergoes a transition from an indirect band gap material to a direct band gap semiconductor. wiley.com This change is accompanied by a substantial enhancement in photoluminescence intensity, making monolayers particularly attractive for optoelectronic devices. wiley.com

Tuning MethodExampleEffectReference
DopingNitrogen (N) atoms in WS₂Switches from n-type to p-type behavior wiley.com
DopingTantalum (Ta) atoms in WS₂Changes electrical properties from semiconducting to metallic wiley.com
Strain EngineeringTensile strain on WS₂ monolayerReduces the electronic band gap wiley.com
Thickness ControlReducing WS₂ from bulk to monolayerIndirect-to-direct band gap transition; enhanced photoluminescence wiley.com

Energy Storage and Conversion Applications

Materials derived from tungsten, including oxides and sulfides, are promising candidates for addressing critical needs in energy storage and conversion technologies. rsc.orgmdpi.com Their unique properties, such as high catalytic activity, excellent stability, and the ability to undergo rapid redox reactions, position them at the forefront of research in these fields. rsc.orgmdpi.com

For energy storage, tungsten-based materials are being extensively explored for next-generation batteries and supercapacitors. mdpi.comnorthcliffresources.com Tungsten's inclusion in battery systems can lead to greater durability, improved thermal stability, and higher energy density. northcliffresources.com Tungsten trioxide (WO₃) has emerged as a favorable electrode material for supercapacitors due to its environmental friendliness, structural stability, and its capacity for fast redox reactions involving multiple oxidation states (W⁶⁺/W⁵⁺). mdpi.com Composites of WO₃ have demonstrated high specific capacitance; for example, oxygen vacancy-modulated amorphous tungsten oxide (a-WO₃₋ₓ) has shown a specific capacitance of 314 F/g. rsc.org Sulfur-modified WO₃ composites have also achieved high capacitance (718.33 F/g) with excellent long-term stability. mdpi.com

In the realm of energy conversion, tungsten oxides and sulfides act as efficient electrocatalysts and photocatalysts. rsc.orgmdpi.com Tungsten oxide-based materials are recognized for their high intrinsic catalytic activity and abundance of active sites, making them suitable for various electrocatalytic reactions. rsc.org Tungsten sulfides (WS₂) are key components in catalysts for hydrodesulfurization and have been developed as photocatalysts for hydrogen production through water splitting. mdpi.comwikipedia.org Nanostructured WS₂ is also being investigated for its potential in the catalytic hydrogenation of carbon dioxide, an important process for converting CO₂ into valuable chemicals and fuels. wikipedia.org

MaterialApplicationKey Performance MetricReference
a-WO₃₋ₓ–OᵥEnergy Storage (Supercapacitor)Specific Capacitance: 314 F/g at 0.5 A/g rsc.org
S₀.₀₇₅-WO₃@CNFsEnergy Storage (Supercapacitor)Specific Capacitance: 718.33 F/g at 0.5 A/g; Stable for 20,000 cycles mdpi.com
3HPC/WO₃Energy Storage (Supercapacitor)Specific Capacitance: 432 F/g at 0.5 A/g; Stable for 10,000 cycles mdpi.com
WS₂Energy Conversion (Photocatalysis)Catalyst for hydrogen production (water splitting) and CO₂ hydrogenation mdpi.comwikipedia.org

Catalytic Roles in Electrocatalysis

The development of cost-effective and efficient electrocatalysts is crucial for sustainable energy technologies, such as the production of hydrogen through the hydrogen evolution reaction (HER). Tungsten oxysulfide (WOₓSᵧ) has emerged as a promising non-precious metal catalyst, demonstrating that the combination of oxide and sulfide (B99878) components can lead to enhanced performance compared to the individual constituents. researchgate.netacs.org

Research has shown that nanostructured tungsten oxysulfides offer a synergistic effect between engineered anionic species, which provides abundant active sites and improves electrical conductivity. researchgate.netacs.org A simple, controllable synthesis route for WOₓSᵧ nanoparticles produced an electrocatalyst with superior activity and outstanding stability for the HER. acs.org Density Functional Theory (DFT) calculations have corroborated these experimental findings, predicting that tungsten oxysulfide is a better HER catalyst than pristine 1T-WS₂. researchgate.netacs.org

Another innovative approach involves the surface reconstruction of tungsten disulfide (WS₂) crystals using plasma treatment. By treating mechanically exfoliated WS₂ with sequential argon and oxygen plasma, researchers can create mixed surface domains of WS₂, tungsten trioxide (WO₃), and tungsten oxysulfide. wiley.com This mixed-domain catalyst exhibited superior HER performance, with remarkable long-term stability exceeding that of platinum (Pt) over 180 hours. wiley.com The enhanced activity is attributed to the formation of ultra-efficient atomic sites on the constituent nanodomains. wiley.com

Table 1: Performance of Tungsten Oxysulfide-Based HER Electrocatalysts

Catalyst MaterialOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Key FindingReference
Optimized WOₓSᵧ Nanoparticles10354Synergistic effect of oxo and sulfido species enhances conductivity and active sites. researchgate.netacs.org
Plasma-Treated WS₂ (forming WOₓSᵧ domains)-72~40Mixed-domain surface shows superior activity and long-term stability (>180h) compared to Pt. wiley.com
Pristine 1T-WS₂Higher than WOₓSᵧNot specifiedServes as a baseline, showing lower activity than the oxysulfide. researchgate.netacs.org

Advanced Materials for Batteries (e.g., Anode Materials in Potassium-ion Batteries)

Potassium-ion batteries (PIBs) are considered a promising alternative to lithium-ion batteries for large-scale energy storage, owing to the natural abundance and low cost of potassium. rsc.org The development of suitable anode materials that can accommodate the large size of the K⁺ ion without significant structural degradation is a major research focus. rsc.org

While direct research on this compound as an anode material for PIBs is not widely documented, extensive studies on the closely related tungsten disulfide (WS₂) provide valuable insights into the performance of tungsten chalcogenides in this application. Layered WS₂ has been identified as a new and highly reversible electrochemical K⁺-intercalation host. rsc.orgsemanticscholar.org It can store 0.62 K⁺ ions per formula unit, delivering a reversible capacity of 67 mAh g⁻¹ with distinct voltage plateaus at a safe average operating potential of 0.72 V versus K/K⁺. rsc.orgsemanticscholar.org

A key advantage of WS₂ is its exceptional structural stability, which stems from a relatively small cell volume change (37.81%) during the intercalation and de-intercalation of potassium ions. rsc.orgsemanticscholar.org This stability translates to an ultralong cycle life, with one study reporting a record-high cyclability among chalcogenides of over 1000 cycles with 96.3% capacity retention. rsc.orgsemanticscholar.org To further improve performance, WS₂ has been incorporated into composite structures. For instance, a composite of WS₂ encapsulated in a sulfurized polyacrylonitrile (B21495) (WS₂-SPAN) network delivered admirable potassium storage performance, showing a capacity of 278 mAh g⁻¹ over 3000 cycles at a current density of 1 A g⁻¹. bohrium.com Another design, featuring WS₂ sheets pinned on hollow cubic carbon by Cu₉S₅ nanowires, achieved a high reversible capacity of 406 mAh g⁻¹ at 200 mA g⁻¹. rsc.org

Table 2: Performance of Tungsten Disulfide (WS₂) Based Anodes in Potassium-ion Batteries

Anode MaterialReversible CapacityCurrent DensityCycle Life & RetentionReference
WS₂67 mAh g⁻¹Not specified1000 cycles, 96.3% retention rsc.orgsemanticscholar.org
WS₂-SPAN-2 Composite278 mAh g⁻¹1 A g⁻¹3000 cycles bohrium.com
Cu₉S₅/C/WS₂ Composite406 mAh g⁻¹200 mA g⁻¹150 cycles rsc.org
WS₂~45 mAh g⁻¹100 mA g⁻¹600 cycles, 89.2% retention rsc.org

Tungsten Chalcogenide Cluster Chemistry

The field of molecular cluster chemistry provides fundamental insights into the bonding and reactivity of complex inorganic cores. Tungsten is known to form a wide variety of discrete oxo/sulfido clusters. capes.gov.br Of particular relevance are the incomplete cubane-type clusters, which feature cores with the general formula W₃O₄₋ₙSₙ (where n can range from 0 to 4). capes.gov.br These structures have been successfully prepared and characterized by X-ray structure analysis, providing a rich platform for studying the interplay between oxygen and sulfur in a well-defined molecular environment. capes.gov.br

The synthesis of these mixed-chalcogenide clusters can be achieved through various routes. For example, sulfur/oxygen-bridged incomplete cubane-type clusters have been prepared by reacting the corresponding aqua clusters with phosphine (B1218219) ligands. researcher.life Another important synthetic precursor is the tetrathiotungstate anion, [WS₄]²⁻. The reaction of its oxo-analogue, [WOS₃]²⁻, with copper(I) iodide and 2,2′-bipyridine has been used to synthesize a neutral, nest-shaped cluster with a [Cu₃WIOS₃] core. researchgate.net This demonstrates the utility of the this compound unit as a building block for more complex heterometallic assemblies. The existence of dinuclear tungsten clusters with [W₂O₂S₂] cores, such as K₂[W₂O₂S₂(cys)₂] where 'cys' is the ligand cysteine, has also been established, highlighting the biological relevance of such motifs. rsc.org

Table 3: Examples of Oxo-Sulfido Tungsten Cluster Cores

Cluster Core FormulaStructural MotifKey FeaturesReference
[W₃O₄₋ₙSₙ] (n=1, 2, 3)Incomplete CubaneA versatile series where the ratio of oxo to sulfido bridging ligands can be varied. capes.gov.br
[W₂O₂S₂]²⁺DinuclearOften stabilized by bidentate ligands like cysteine, forming a [W₂O₂S₂(cys)₂]²⁻ complex. rsc.org
[Cu₃WIOS₃]Nest-Shaped HeterometallicSynthesized from a [WOS₃]²⁻ precursor, showing its utility as a building block. researchgate.net

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Methodologies for Oxo(sulfanylidene)tungsten Complexes

The development of environmentally benign synthetic routes to this compound complexes is a critical challenge. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. Future research will prioritize the development of "green" methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Atom-Economical Syntheses: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy-Efficient Synthesis: Exploring alternative energy sources like microwave irradiation or mechanochemistry to drive reactions at lower temperatures and shorter reaction times.

Catalytic Routes to Precursors: Developing catalytic methods for the synthesis of key precursors to this compound complexes, reducing the stoichiometric use of reagents.

Recent studies have explored the use of phase-transfer catalysts for the oxidation of sulfides using hydrogen peroxide in the presence of sodium tungstate, highlighting a move towards more environmentally friendly oxidation systems polimi.it. The development of synthetic methods that avoid the use of hazardous reagents and minimize waste is a key objective in making the chemistry of this compound complexes more sustainable.

Exploration of Novel Catalytic Transformations Mediated by the Tungsten Oxo-Sulfido Motif

The unique electronic structure of the tungsten oxo-sulfido moiety, featuring both hard oxo and soft sulfido ligands, imparts distinct catalytic properties. While their role in oxidation catalysis is established, there is significant potential for these complexes to mediate a broader range of chemical transformations.

Potential Areas of Catalytic Exploration:

C-H Functionalization: Developing this compound catalysts for the selective activation and functionalization of carbon-hydrogen bonds, a key transformation in organic synthesis.

Small Molecule Activation: Investigating the ability of these complexes to activate small molecules of industrial and environmental importance, such as dinitrogen, carbon dioxide, and hydrogen. The Kubas interaction, which involves the binding of dihydrogen to a metal center, offers a potential avenue for hydrogen storage and activation researchgate.net.

Asymmetric Catalysis: Designing chiral this compound complexes for enantioselective catalysis, leading to the synthesis of optically pure compounds for pharmaceutical and agrochemical applications.

Polymerization Catalysis: Exploring the use of these complexes as catalysts or co-catalysts in polymerization reactions to produce materials with novel properties.

In-depth Mechanistic Understanding of Complex Reaction Pathways through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms underlying the catalytic activity of this compound complexes is crucial for the rational design of more efficient and selective catalysts. A combination of advanced spectroscopic techniques and computational modeling will be instrumental in elucidating these complex pathways.

Key Methodologies:

In Situ and Operando Spectroscopy: Utilizing techniques such as X-ray absorption spectroscopy (XAS), Raman spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy to monitor the catalyst under reaction conditions and identify reactive intermediates.

Transient Kinetic Studies: Employing stopped-flow and other rapid-mixing techniques to determine the rates of individual elementary steps in a catalytic cycle.

Density Functional Theory (DFT) Calculations: Using computational methods to model reaction pathways, calculate activation barriers, and predict the structures of intermediates and transition states. This approach has been successfully used to study the mechanism of C-S bond formation by alkyne addition to related molybdenum/sulfur clusters acs.org.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment to model large and complex catalytic systems frontiersin.org.

Computational studies have been instrumental in understanding the electronic structure and reactivity of incomplete cubane-type molybdenum and tungsten oxo/sulfido clusters researchgate.netacs.org. These theoretical approaches, combined with experimental data, will continue to provide valuable insights into the intricate mechanisms of catalysis.

Design of Highly Efficient and Selective Enzyme-Inspired Catalysts

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. Metalloenzymes, particularly those containing molybdenum and tungsten, offer blueprints for creating artificial catalysts that operate under mild conditions with high substrate specificity.

Strategies for Bio-Inspired Catalyst Design:

Artificial Metalloenzymes: Incorporating this compound moieties into protein scaffolds to create hybrid catalysts that combine the reactivity of the metal center with the substrate recognition and chiral environment of the protein tesisenred.netcnrs.fr. The rational design of these artificial metalloenzymes can be guided by computational methods tesisenred.net.

Biomimetic Complexes: Synthesizing small-molecule complexes that mimic the active site structure and function of tungsten-containing enzymes, such as acetylene hydratase tesisenred.net.

De Novo Peptide Design: Constructing novel peptide frameworks that can coordinate to and modulate the reactivity of the tungsten oxo-sulfido core, as has been demonstrated in the design of artificial enzymes mimicking the "histidine brace" active site of copper-dependent enzymes researchgate.net.

The construction of artificial metalloproteins by incorporating metal complexes into the vacant spaces of proteins is a promising approach for developing novel catalysts and functional materials researchgate.net.

Rational Design and Integration of this compound into Next-Generation Functional Materials with Tunable Properties

The unique electronic and photophysical properties of this compound complexes make them attractive building blocks for the development of advanced functional materials. The rational design of these materials will involve controlling their assembly and tuning their properties for specific applications.

Emerging Applications in Materials Science:

Energy Storage and Conversion: Incorporating tungsten oxo-sulfido clusters into materials for batteries, supercapacitors, and electrocatalysts for energy-relevant reactions researchgate.net.

Sensors and Molecular Switches: Designing materials where the optical or electronic properties of the tungsten complex change in response to external stimuli, enabling applications in chemical sensing and molecular electronics.

Biomedical Imaging: Developing stable, high-Z number tungsten complexes as contrast agents for X-ray computed tomography (CT) imaging acs.org.

Nonlinear Optics and Luminescent Materials: Exploring the potential of these complexes in materials with applications in optical data storage, telecommunications, and lighting.

The synthesis of new sulfur transfer reagents may also enable the creation of next-generation materials such as ternary lattices and lead-free chalcogenide perovskites nd.edu. The versatility of tungsten complexes allows for their integration into a wide array of next-generation materials with tunable properties for various technological applications polimi.it.

Q & A

Q. What are the established synthetic routes for Oxo(sulfanylidene)tungsten, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves tungsten precursors (e.g., WCl₆) reacting with sulfur-containing ligands under inert atmospheres. Key parameters include temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios. Purity is assessed via elemental analysis and XRD. Contaminants like oxide byproducts can arise from trace oxygen; thus, Schlenk-line techniques are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

  • Raman spectroscopy : Identifies W=O and W–S vibrational modes (peaks at ~950 cm⁻¹ and ~450 cm⁻¹, respectively).
  • X-ray diffraction (XRD) : Resolves bond lengths (e.g., W–O ≈ 1.75 Å, W–S ≈ 2.30 Å) and confirms geometry (distorted octahedral).
  • XPS : Determines oxidation states (W⁶+ in oxo groups, S²⁻ in sulfanylidene). Cross-validate with NMR (¹H, ¹³C) for ligand environments .

Q. How do solvent choices impact the stability of this compound in solution?

Methodological Answer: Stability is solvent-dependent. Polar aprotic solvents (e.g., DMSO) enhance solubility but may induce ligand displacement. Non-polar solvents (e.g., hexane) reduce decomposition but limit reactivity. Conduct time-resolved UV-Vis studies (λ = 300–500 nm) to monitor degradation kinetics under varying solvents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies often stem from differing atmospheric controls (e.g., O₂ vs. N₂). Design experiments using:

  • Thermogravimetric analysis (TGA) under controlled gas flow.
  • In-situ FTIR to detect intermediate decomposition products (e.g., SO₂). Compare data across multiple batches and validate with computational models (DFT) to identify metastable phases .

Q. How can computational modeling (e.g., DFT) guide the design of this compound-based catalysts?

Methodological Answer:

  • Optimize active-site geometries using Gaussian or VASP software.
  • Calculate adsorption energies (ΔE) for substrates (e.g., CO, NH₃) on W centers.
  • Validate with kinetic studies (e.g., turnover frequency) and operando spectroscopy to correlate theoretical and experimental activation barriers .

Q. What methodologies address challenges in synthesizing chiral derivatives of this compound?

Methodological Answer:

  • Use enantiopure ligands (e.g., BINOL) during synthesis.
  • Monitor chiral induction via circular dichroism (CD) spectroscopy.
  • Employ asymmetric crystallization techniques and single-crystal XRD to confirm stereochemistry .

Q. How do ligand-substituent effects modulate the redox properties of this compound complexes?

Methodological Answer:

  • Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on ligands.
  • Perform cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) to compare redox potentials.
  • Correlate trends with Hammett parameters and DFT-calculated frontier orbitals .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing catalytic activity data with high variability?

Methodological Answer:

  • Apply ANOVA to compare multiple catalyst batches.
  • Use error-propagation models for kinetic data (e.g., Arrhenius plots).
  • Report confidence intervals (95%) and outliers via Grubbs’ test. Archive raw data in repositories like Zenodo for transparency .

Q. How can researchers ensure reproducibility in this compound studies despite sensitivity to ambient conditions?

Methodological Answer:

  • Standardize protocols: Document glovebox O₂/H₂O levels (<1 ppm), solvent drying methods (e.g., molecular sieves), and quenching procedures.
  • Share detailed synthetic procedures via platforms like ChemRxiv or supplementary materials.
  • Collaborate with independent labs for cross-validation .

Table: Key Characterization Techniques

Technique Application Critical Parameters References
XRDCrystal structure determinationResolution < 0.5 Å, low-temperature data
Raman SpectroscopyBond vibration analysisLaser wavelength (532 nm), inert atmosphere
XPSOxidation state confirmationCharge correction (C 1s = 284.8 eV)
CVRedox behaviorScan rate (50–200 mV/s), reference electrode calibration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.